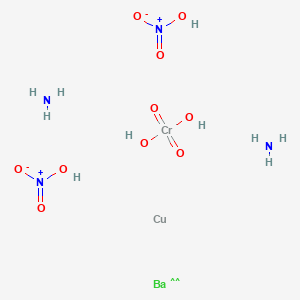
Nitric acid, barium salt, reaction products with ammonia, chromic acid (H2CrO4) diammonium salt and copper(2+) dinitrate, calcined
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid, barium salt, reaction products with ammonia, chromic acid (H2CrO4) diammonium salt and copper(2+) dinitrate, calcined is a complex chemical compound with a variety of applications in scientific research and industry. This compound is known for its unique properties and the intricate reactions it undergoes, making it a subject of interest for chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of this compound involves a series of reactions starting with the individual components: nitric acid, barium salt, ammonia, chromic acid (H2CrO4) diammonium salt, and copper(2+) dinitrate. The reaction conditions typically require controlled temperatures and specific pH levels to ensure the desired product is formed. The calcination process, which involves heating the compound to high temperatures, is crucial for achieving the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and precise control systems to maintain the necessary conditions. The raw materials are carefully measured and mixed, and the reaction is monitored to ensure consistency and quality. The final product is then purified and packaged for use in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of chromic acid (H2CrO4) allows for oxidation reactions, which can alter the oxidation state of other components.
Reduction: The compound can also participate in reduction reactions, particularly involving the copper(2+) ions.
Substitution: Ammonia can act as a nucleophile, leading to substitution reactions where it replaces other groups in the compound.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas and oxidizing agents like potassium permanganate. The reactions often require specific conditions such as controlled temperatures, pressures, and pH levels to proceed efficiently.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state products.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving metal ion interactions and enzyme activities.
Medicine: Investigated for potential therapeutic uses, particularly in the context of metal-based drugs.
Industry: Utilized in the production of specialized materials and coatings, as well as in catalysis.
Wirkmechanismus
The mechanism of action of this compound involves its ability to participate in redox reactions, where it can either donate or accept electrons. The molecular targets and pathways involved include metal ion coordination complexes and enzyme active sites. The presence of multiple metal ions, such as barium and copper, allows for diverse interactions and effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nitric acid, copper(2+) salt, reaction products with ammonia, chromic acid (H2CrO4) diammonium salt and manganese(2+) dinitrate, kilned .
- Nitric acid, barium salt, reaction products with ammonia, chromic acid (H2CrO4) diammonium salt and copper(2+) dinitrate, calcined .
Uniqueness
The uniqueness of this compound lies in its combination of multiple metal ions and the specific reaction conditions required for its synthesis. This results in distinct chemical properties and reactivity patterns that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
99328-50-4 |
|---|---|
Molekularformel |
BaCrCuH10N4O10 |
Molekulargewicht |
478.97 g/mol |
InChI |
InChI=1S/Ba.Cr.Cu.2HNO3.2H3N.2H2O.2O/c;;;2*2-1(3)4;;;;;;/h;;;2*(H,2,3,4);2*1H3;2*1H2;;/q;+2;;;;;;;;;/p-2 |
InChI-Schlüssel |
WJJZLLHSHLVOJE-UHFFFAOYSA-L |
Kanonische SMILES |
N.N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].O[Cr](=O)(=O)O.[Cu].[Ba] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















